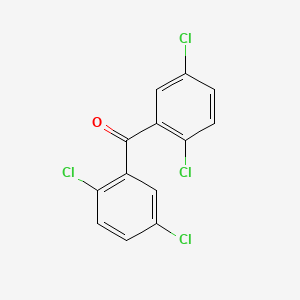

Bis(2,5-dichlorophenyl)methanone

Description

Significance of Aryl Ketones in Advanced Organic Synthesis and Materials Science

Aryl ketones are fundamental building blocks in the field of organic synthesis. Their carbonyl group and adjacent aromatic rings offer a rich platform for a multitude of chemical transformations. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. stenutz.euwikipedia.org The reactivity of the ketone allows for the construction of more complex molecular architectures through reactions such as reductions to secondary alcohols, and various carbon-carbon bond-forming reactions. stenutz.eu

In materials science, aryl ketones are integral to the development of advanced materials. Their unique photophysical properties, particularly their ability to act as photosensitizers, have led to their use in photopolymerization, UV curing of coatings, and as photoinitiators in various industrial processes. researchgate.net More recently, aryl ketones have been incorporated into the structure of covalent organic frameworks (COFs), where they can influence the electronic properties of the material and promote processes like photoinduced electron transfer. The rigid structure of the diarylmethanone core also contributes to the thermal stability of polymers and other materials in which they are incorporated.

Historical Perspectives on Polyhalogenated Diaryl Ketones Research

The study of polyhalogenated aromatic compounds has a rich and complex history, intertwined with the growth of the chemical industry and an increasing understanding of chemical reactivity and environmental science. The initial exploration of halogenated organic molecules was driven by the desire to create new dyes, antiseptics, and pesticides. The development of synthetic methods, most notably the Friedel-Crafts acylation in the late 19th century, provided a versatile tool for the synthesis of aryl ketones, including their halogenated derivatives. wikipedia.org

Early research into polyhalogenated diaryl ketones was largely empirical, focusing on the synthesis of new compounds and the characterization of their basic physical properties. The introduction of halogens onto the aromatic rings was known to significantly alter the chemical and physical properties of the parent benzophenone (B1666685) molecule, such as melting point, solubility, and reactivity. As analytical techniques like spectroscopy became more sophisticated in the mid-20th century, researchers were able to gain deeper insights into the structure and behavior of these molecules. This period saw a more systematic investigation into the effects of the position and number of halogen substituents on the properties of the diaryl ketone core.

Contemporary Research Paradigms and Emerging Frontiers in Diarylmethanone Chemistry

Modern research in diarylmethanone chemistry is characterized by a focus on developing highly efficient and selective synthetic methods, as well as exploring novel applications for these compounds. The development of new catalytic systems, including those based on transition metals and organocatalysts, has enabled the synthesis of a wide range of functionalized diarylmethanones with high precision and in a more environmentally benign manner. rsc.orgresearchgate.netnih.gov

A significant emerging frontier is the use of diaryl ketones in photoredox catalysis. mdpi.comacs.org The excited triplet states of many diaryl ketones are long-lived and can participate in energy or electron transfer processes, making them effective photocatalysts for a variety of organic transformations. researchgate.net This has opened up new avenues for the synthesis of complex molecules under mild reaction conditions.

Furthermore, there is growing interest in the application of polyhalogenated diaryl ketones in materials science, particularly in the design of functional polymers and smart materials. rsc.orgmdpi.com The halogen atoms can engage in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules and the architecture of materials at the supramolecular level. The ongoing exploration of these properties promises to yield new materials with tailored electronic, optical, and physical characteristics.

Bis(2,5-dichlorophenyl)methanone: A Detailed Profile

This compound , also known as 2,2',5,5'-tetrachlorobenzophenone, is a specific example of a polyhalogenated diaryl ketone. Its structure features a central carbonyl group attached to two phenyl rings, each substituted with chlorine atoms at the 2 and 5 positions.

Chemical and Physical Properties

The properties of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₆Cl₄O |

| Molar Mass | 319.99 g/mol |

| Appearance | Expected to be a white or off-white crystalline solid |

| Melting Point | Not definitively reported in the search results |

| Boiling Point | Not definitively reported in the search results |

| Solubility | Expected to be soluble in organic solvents and insoluble in water |

| CAS Number | 25187-09-1 |

Synthesis of this compound

The most probable and widely used method for the synthesis of this compound is the Friedel-Crafts acylation . This reaction would involve the acylation of 1,4-dichlorobenzene (B42874) with a suitable acylating agent, such as phosgene (B1210022) or carbon tetrachloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Proposed Reaction Scheme:

2,5-Dichlorobenzoyl chloride reacts with 1,4-dichlorobenzene in the presence of a Lewis acid catalyst to yield this compound.

Alternatively, the reaction of two equivalents of 1,4-dichlorobenzene with carbon tetrachloride in the presence of a Lewis acid would also be a plausible route.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While the specific spectra for this compound are not widely published, the expected features can be predicted based on the analysis of similar molecules. researchgate.netresearchgate.netnih.gov

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the unsymmetrical substitution pattern of the aromatic rings. The protons on the phenyl rings would appear as a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (expected in the range of δ 190-200 ppm) and the aromatic carbons. The carbon atoms bonded to chlorine would exhibit characteristic chemical shifts.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. Other bands would correspond to C-Cl and C-H stretching and bending vibrations of the aromatic rings.

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of the molecular ion would be characteristic of a compound containing four chlorine atoms. Fragmentation would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of dichlorobenzoyl cations and other related fragments.

Structure

2D Structure

Properties

CAS No. |

25187-09-1 |

|---|---|

Molecular Formula |

C13H6Cl4O |

Molecular Weight |

320.0 g/mol |

IUPAC Name |

bis(2,5-dichlorophenyl)methanone |

InChI |

InChI=1S/C13H6Cl4O/c14-7-1-3-11(16)9(5-7)13(18)10-6-8(15)2-4-12(10)17/h1-6H |

InChI Key |

JCUMFZRCQYQYFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Bis 2,5 Dichlorophenyl Methanone

Classical and Established Synthetic Routes

Traditional methods for the synthesis of diaryl ketones, including Bis(2,5-dichlorophenyl)methanone, have long relied on foundational reactions in organic chemistry.

The Friedel-Crafts acylation is a cornerstone method for the synthesis of aryl ketones. sigmaaldrich.com This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

For the synthesis of this compound, the most direct Friedel-Crafts approach involves the acylation of 1,4-dichlorobenzene (B42874) with 2,5-dichlorobenzoyl chloride. The reaction is typically promoted by a Lewis acid such as aluminum chloride (AlCl₃). The mechanism proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the second 1,4-dichlorobenzene molecule. sigmaaldrich.com Studies on the benzoylation of p-dichlorobenzene have confirmed that the normal product is the 2,5-disubstituted benzophenone (B1666685). rsc.org

However, the reaction can sometimes be complicated by side products due to rearrangement or dehalogenation-rehalogenation pathways, particularly under harsh conditions. rsc.org An alternative one-pot method uses trifluoroacetic anhydride and phosphoric acid to facilitate the acylation of an arene with a carboxylic acid, which has been shown to be higher yielding in some cases than the conventional two-step process involving acid chloride formation. researchgate.net

Table 1: Comparison of Friedel-Crafts Acylation Conditions

| Acylating Agent | Catalyst/Promoter | Key Features |

|---|---|---|

| 2,5-Dichlorobenzoyl chloride | Aluminum chloride (AlCl₃) | Conventional and widely used Lewis acid catalyst. sigmaaldrich.com |

| 2,5-Dichlorobenzoic acid | Trifluoroacetic anhydride / Phosphoric acid | One-pot procedure that avoids the isolation of the acyl chloride. researchgate.net |

Modern organic synthesis has seen the rise of powerful transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Several of these have been adapted for the synthesis of diaryl ketones.

A prominent strategy is the palladium-catalyzed carbonylative Suzuki-Miyaura coupling. This three-component reaction involves an aryl halide, an arylboronic acid, and carbon monoxide. nih.gov To synthesize this compound, this could involve the coupling of 2,5-dichlorophenylboronic acid with 1-bromo-2,5-dichlorobenzene in the presence of a palladium catalyst and a carbon monoxide source. nih.gov Catalyst systems such as Pd(OAc)₂ with a bulky phosphine (B1218219) ligand like di-1-adamantyl-n-butylphosphine have proven highly effective for a broad range of substrates. nih.gov Another approach utilizes a palladium catalyst for the reaction of iodoarenes with arylboronic acids where BrCF₂CO₂Et serves as a safe and effective in situ source of carbon monoxide. rsc.org

Ruthenium-catalyzed reactions have also been developed, such as the coupling of arylboronic acids with aryl aldehydes, which proceed via the formation of a diaryl alcohol intermediate that is subsequently oxidized to the diaryl ketone. oup.comresearchgate.net

Table 2: Selected Organometallic Coupling Reactions for Diaryl Ketone Synthesis

| Reaction Type | Reactants | Catalyst System (Example) |

|---|---|---|

| Carbonylative Suzuki Coupling | Aryl Halide, Arylboronic Acid, CO | Pd(OAc)₂ / cataCXium A nih.gov |

| Carbonylative Coupling | Iodoarene, Arylboronic Acid | Palladium catalyst with BrCF₂CO₂Et rsc.org |

| Coupling of Aldehydes | Aryl Aldehyde, Arylboronic Acid | [RuHCl(CO)(PPh₃)₃] oup.comresearchgate.net |

An alternative synthetic route involves the oxidation of a diarylmethane precursor, in this case, bis(2,5-dichlorophenyl)methane. This two-step approach first requires the synthesis of the diarylmethane, which can be accomplished through methods like Friedel-Crafts alkylation, followed by an oxidation step.

The oxidation of the methylene (B1212753) bridge in diarylmethanes to a carbonyl group is a key transformation. Various oxidizing agents can be employed for this purpose. A method developed for related structures involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN), a one-electron chemical oxidant, which has been shown to effectively convert bis-indolylmethanes to their corresponding methanones in excellent yield. nih.gov This strategy could potentially be applied to the oxidation of bis(2,5-dichlorophenyl)methane. The synthesis of aromatic ketones through the catalytic, electrochemical, or photochemical oxidation of alkylarenes is a subject of ongoing research, highlighting the importance of C-H oxidation as a fundamental transformation. researchgate.net

Development of Novel and Sustainable Synthetic Protocols

Recent research has focused on developing more efficient, environmentally friendly, and economically viable methods for chemical synthesis.

The efficiency of diaryl ketone synthesis has been significantly improved through the development of advanced catalytic systems. Palladium-catalyzed reactions that proceed via C-H bond activation allow for the direct synthesis of ketones from aldehydes and aryl halides, offering an atom-economical alternative to traditional methods. acs.org The use of specific ligands, such as picolinamides, is crucial for the success of these transformations. acs.org

Ruthenium catalysts like [RuHCl(CO)(PPh₃)₃] have proven to be efficient for the coupling of arylboronic acids and aryl aldehydes, providing good yields of diaryl ketones. oup.comresearchgate.net Furthermore, cobalt-based catalysts are emerging as an environmentally friendly option for related transformations, such as the highly enantioselective hydroboration of diaryl ketones to chiral diarylmethanols, demonstrating the potential of earth-abundant metals in catalysis. organic-chemistry.org

In line with the principles of green chemistry, efforts have been made to reduce waste and energy consumption in chemical synthesis. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reactions and improve yields. For instance, microwave irradiation has been successfully used in the catalyst-free methylenation of certain heterocycles and in Friedel-Crafts acylation reactions, significantly reducing reaction times. sigmaaldrich.comnih.gov

Solvent-free reaction conditions are another key aspect of green chemistry. One-pot syntheses, such as the Friedel-Crafts hydroxyalkylation of glyoxylic acid with arenes, can be performed without a solvent, offering a milder and more environmentally benign pathway. sigmaaldrich.com The development of solid, reusable superacid catalysts, like poly(4-vinylpyridine) supported trifluoromethanesulfonic acid, for Friedel-Crafts reactions further contributes to greener synthetic protocols. sigmaaldrich.com

Continuous Flow Reactor Technologies in Large-Scale Production

The transition from traditional batch reactors to continuous flow reactor systems has marked a significant step forward in the large-scale production of this compound. Continuous flow chemistry offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters in the Friedel-Crafts acylation is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants.

Catalyst Selection: Anhydrous aluminum chloride (AlCl₃) remains the most common and effective catalyst for this transformation. The amount of catalyst used is a critical factor; typically, a slight molar excess relative to the acylating agent is employed to drive the reaction to completion.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. While various solvents can be used, the reaction is often carried out using one of the reactants, such as 1,4-dichlorobenzene, as the solvent to maintain high concentrations and favor the desired reaction pathway.

Temperature Control: The reaction temperature must be carefully controlled. Lower temperatures can slow down the reaction rate, while excessively high temperatures can lead to the formation of undesired isomers and other byproducts. An optimal temperature range is typically determined through experimental studies to achieve a balance between reaction rate and selectivity.

Reactant Stoichiometry: The molar ratio of 1,4-dichlorobenzene to 2,5-dichlorobenzoyl chloride is another important parameter. Using an excess of 1,4-dichlorobenzene can help to maximize the conversion of the more expensive acylating agent.

| Parameter | Optimized Condition | Expected Outcome |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | High catalytic activity for Friedel-Crafts acylation. |

| Solvent | 1,4-dichlorobenzene (reactant as solvent) | Maintains high reactant concentration, favors product formation. |

| Temperature | Optimized range (e.g., 60-80 °C) | Balances reaction rate and minimizes byproduct formation. |

| Reactant Ratio | Excess 1,4-dichlorobenzene | Maximizes conversion of 2,5-dichlorobenzoyl chloride. |

This table presents a generalized overview of optimized conditions based on established principles of Friedel-Crafts acylations. Specific values would be determined experimentally for a given industrial process.

Purification and Isolation Techniques

Following the synthesis, the crude reaction mixture contains the desired this compound, unreacted starting materials, the catalyst complex, and various byproducts. The purification and isolation of the final product are critical steps to meet the required quality standards.

A typical workup procedure involves quenching the reaction mixture with an aqueous acid, such as hydrochloric acid, to decompose the aluminum chloride complex. This results in the formation of an organic layer and an aqueous layer. The organic layer, containing the product, is then separated.

Crystallization is the most common and effective method for the purification of this compound on a large scale. The choice of solvent is crucial for efficient purification. A suitable solvent system will have high solubility for the compound at elevated temperatures and low solubility at room temperature or below, allowing for high recovery of the purified product upon cooling.

Commonly used solvents for the recrystallization of substituted benzophenones include:

Alcohols (e.g., methanol (B129727), ethanol (B145695), isopropanol)

Hydrocarbons (e.g., hexane, heptane)

Aromatic solvents (e.g., toluene)

Mixtures of the above solvents

The selection of the optimal solvent or solvent mixture is determined by factors such as solubility profile, cost, safety, and environmental impact.

| Purification Step | Description | Key Considerations |

| Quenching | Decomposition of the catalyst complex with aqueous acid. | Control of exotherm, efficient separation of organic and aqueous layers. |

| Extraction | Separation of the product into an organic solvent. | Choice of an appropriate and easily removable solvent. |

| Crystallization | Purification of the solid product from a suitable solvent. | Selection of a solvent system that provides high purity and yield. |

| Drying | Removal of residual solvent from the purified product. | Avoidance of product degradation at elevated temperatures. |

This table outlines the general steps involved in the purification and isolation of this compound.

Advanced Spectroscopic and Structural Characterization of Bis 2,5 Dichlorophenyl Methanone

Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool to probe the bonding and functional groups within a molecule. By analyzing the interaction of infrared radiation and laser light with the molecular vibrations of bis(2,5-dichlorophenyl)methanone, a detailed picture of its structural composition can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. youtube.com The FT-IR spectrum of a related compound, 2,6-dichlorophenol, shows a characteristic broad peak for the O-H stretch of the phenol (B47542) group at 3448 cm⁻¹. researchgate.net In the analysis of this compound, specific vibrational modes are anticipated. The stretching vibration of the carbonyl group (C=O) is a prominent feature in the FT-IR spectra of ketones and typically appears in the region of 1600-1850 cm⁻¹. researchgate.net For aromatic ketones, this peak is often observed around 1666 cm⁻¹. researchgate.net The spectra would also exhibit bands corresponding to C-Cl stretching vibrations, typically found in the fingerprint region, and aromatic C-H and C=C stretching vibrations. The aromatic C-H stretching vibrations are generally observed in the region of 3100-3000 cm⁻¹. nih.gov The analysis of these characteristic absorption bands provides a molecular fingerprint, confirming the presence of the dichlorophenyl and methanone (B1245722) moieties.

| Functional Group | **Expected Wavenumber (cm⁻¹) ** |

| Carbonyl (C=O) Stretch | 1600-1850 |

| Aromatic C-H Stretch | 3100-3000 |

| C-Cl Stretch | Fingerprint Region |

| Aromatic C=C Stretch | ~1600 |

Raman Spectroscopic Investigations of Molecular Vibrations

Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. researchgate.net For this compound, Raman scattering would reveal vibrations that are weak or absent in the FT-IR spectrum. Symmetrical vibrations, in particular, tend to be more intense in Raman spectra. The analysis of Raman-active modes offers a more complete vibrational profile of the molecule. researchgate.net For instance, the symmetric stretching of the two dichlorophenyl rings against the central carbonyl group would be a characteristic Raman-active mode. The combination of FT-IR and Raman data allows for a comprehensive assignment of the fundamental vibrational modes of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Through the analysis of the magnetic properties of atomic nuclei, a detailed structural map of this compound can be constructed.

Comprehensive One-Dimensional (¹H and ¹³C) NMR Assignments

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. bas.bg In the ¹H NMR spectrum of this compound, the aromatic protons would appear as a set of multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons would be influenced by the presence of the electron-withdrawing chlorine atoms and the carbonyl group.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. researchgate.net The carbonyl carbon is characteristically deshielded and would appear at a low field, generally in the range of 190-200 ppm. The aromatic carbons would resonate in the region of 120-140 ppm, with the carbons directly attached to chlorine atoms showing distinct chemical shifts. For instance, in a similar compound, (2,4-dichlorophenyl)(phenyl)methanone, the carbonyl carbon appears at 194.3 ppm. rsc.org

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.0 - 8.0 |

| ¹³C (Carbonyl) | 190 - 200 |

| ¹³C (Aromatic) | 120 - 140 |

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.com For this compound, COSY would show correlations between adjacent protons on the dichlorophenyl rings, helping to trace the connectivity of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. Each aromatic proton signal would show a cross-peak with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons bearing the chlorine atoms. For example, correlations would be expected between the aromatic protons and the carbonyl carbon, confirming the ketone linkage between the two dichlorophenyl rings.

Solid-State NMR Spectroscopy for Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in their crystalline state. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the solid phase. This technique is particularly useful for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs of this compound would exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. By analyzing the chemical shifts and line shapes in the ssNMR spectra, it is possible to identify and characterize different polymorphic forms and gain a deeper understanding of their solid-state structures.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the substructural components of this compound. Through high-resolution techniques and tandem fragmentation experiments, a detailed picture of the molecule's composition and stability can be obtained.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₃H₆Cl₄O), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique is crucial for confirming the successful synthesis of the target compound.

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinctive cluster of peaks for the molecular ion [M]⁺˙. The most abundant of these is the monoisotopic peak, corresponding to the molecule containing only the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O). The precise mass and isotopic distribution observed in an HRMS spectrum serve as a high-confidence confirmation of the molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Formula | Ion Type | Theoretical Monoisotopic Mass (Da) |

| C₁₃H₆Cl₄O | [M]⁺˙ | 317.9145 |

This table presents the calculated exact mass for the primary molecular ion, which would be verified experimentally by HRMS.

Tandem mass spectrometry (MS/MS) is employed to investigate the structural integrity and fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the molecule's connectivity.

For diaryl ketones, a primary fragmentation pathway involves the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org This typically results in the formation of a stable acylium ion. In the case of this compound, the primary fragments would be the dichlorobenzoyl cation and the dichlorophenyl radical. Further fragmentation can occur through the loss of a chlorine atom or a neutral carbon monoxide (CO) molecule.

Table 2: Plausible Fragmentation Pathways and Key Ions in MS/MS Analysis

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 317.91 | 172.96 | C₆H₃Cl₂ | Formation of the 2,5-dichlorobenzoyl cation via cleavage of the C-C bond adjacent to the carbonyl group. |

| 172.96 | 144.97 | CO | Loss of a neutral carbon monoxide molecule from the acylium ion. |

| 172.96 | 137.99 | Cl | Loss of a chlorine radical from the acylium ion. |

| 317.91 | 282.94 | Cl | Loss of a chlorine radical from the molecular ion. |

This table outlines the expected fragmentation patterns based on the principles of mass spectrometry for ketone-containing compounds. libretexts.orgmiamioh.edu

X-ray Diffraction Analysis of Crystalline Structures

X-ray diffraction provides the definitive method for determining the three-dimensional structure of a molecule in its crystalline state, offering precise details on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

Single-crystal X-ray diffraction analysis allows for the precise determination of the absolute conformation and molecular geometry of this compound. This technique can reveal the exact bond lengths and angles within the molecule, as well as the torsional angles that define the orientation of the two dichlorophenyl rings relative to the central carbonyl group.

The structure of benzophenone (B1666685) derivatives is often non-planar, with the phenyl rings twisted out of the plane of the carbonyl group to minimize steric hindrance. Single-crystal X-ray diffraction would quantify these dihedral angles precisely. This information is critical for understanding the molecule's steric profile and how it interacts with its environment. Although specific crystal structure data for this compound is not publicly available in the search results, analysis of similar halogenated benzophenones confirms this twisted "propeller-like" conformation as a common structural feature. nih.govresearchgate.net

Once the molecular structure is determined, X-ray diffraction data allows for a detailed analysis of how individual molecules pack together to form the crystal lattice. These packing arrangements are governed by a variety of non-covalent intermolecular interactions. dntb.gov.ua

For this compound, the following interactions are expected to be significant:

Halogen Bonding: The electron-deficient region on the chlorine atoms (the σ-hole) can interact favorably with nucleophilic atoms, such as the carbonyl oxygen of a neighboring molecule (Cl···O interactions). Cl···Cl interactions are also possible.

C-H···O and C-H···Cl Hydrogen Bonding: Weak hydrogen bonds involving the aromatic C-H donors and the carbonyl oxygen or chlorine acceptors of adjacent molecules can further stabilize the crystal structure. nih.govnih.gov

These interactions collectively create a complex three-dimensional supramolecular architecture. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution from the molecule to the total electron density is equal to the contribution from all other molecules.

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. nih.gov Red spots on the d_norm map indicate contacts shorter than the van der Waals radii sum, highlighting key interactions like hydrogen or halogen bonds. nih.govnih.gov

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of all intermolecular contacts. crystalexplorer.net It is a plot of the distance to the nearest atom outside the surface (de) versus the distance to the nearest atom inside the surface (di). The plot is unique for each crystal structure and can be deconstructed to show the relative contributions of different types of contacts (e.g., H···H, Cl···H, O···H). For a molecule like this compound, this analysis would likely reveal significant contributions from Cl···H, H···H, C···H, and Cl···O contacts, providing a quantitative "fingerprint" of its crystal packing. nih.goviucr.org

Polymorphism Studies via Powder X-ray Diffraction (PXRD)

Extensive searches for research findings and crystallographic data concerning the polymorphism of this compound have been conducted. These inquiries aimed to identify studies utilizing Powder X-ray Diffraction (PXRD) to characterize different crystalline forms of this specific compound.

Despite a thorough review of available scientific literature and crystallographic databases, no specific studies detailing the polymorphic behavior of this compound were identified. Consequently, there is no published data on distinct polymorphs, their corresponding PXRD patterns, or the conditions under which different crystalline forms might be obtained. The scientific community has not yet reported on the polymorphic landscape of this particular molecule.

Therefore, the generation of detailed research findings and data tables as requested for this section is not possible due to the absence of primary research on this topic.

Chemical Reactivity, Transformation, and Mechanistic Investigations of Bis 2,5 Dichlorophenyl Methanone

Carbonyl Group Reactivity

The carbonyl group is the primary site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbon atom electrophilic. However, the reactivity is modulated by the steric hindrance imposed by the two chlorine atoms at the ortho-positions.

The electrophilic carbonyl carbon of Bis(2,5-dichlorophenyl)methanone is susceptible to attack by various nucleophiles, leading to the formation of tertiary alcohols and other derivatives. This reaction follows a standard nucleophilic addition mechanism where the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated during workup. youtube.com

Common nucleophiles used in these transformations include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). The reaction with these reagents introduces a new carbon-carbon bond, yielding a tertiary alcohol. The significant steric bulk from the two ortho-chlorine atoms on the phenyl rings can hinder the approach of the nucleophile, potentially requiring more forcing reaction conditions compared to less substituted benzophenones.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Intermediate | Final Product (after acidic workup) | Product Class |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1,1-Bis(2,5-dichlorophenyl)-1-ethanol | Tertiary Alcohol |

| Phenyllithium (C₆H₅Li) | Lithium alkoxide | Bis(2,5-dichlorophenyl)phenylmethanol | Tertiary Alcohol |

| Sodium cyanide (NaCN) | Cyanohydrin alkoxide | 2,2-Bis(2,5-dichlorophenyl)-2-hydroxyacetonitrile | Cyanohydrin |

This table presents theoretical products based on standard nucleophilic addition mechanisms.

The carbonyl group of this compound can be readily reduced to a secondary alcohol, Bis(2,5-dichlorophenyl)methanol. This transformation is typically achieved using metal hydride reagents. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often used for this purpose, selectively reducing aldehydes and ketones. For more sterically hindered or less reactive ketones, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be employed. The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. youtube.com

Complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, yielding Bis(2,5-dichlorophenyl)methane, requires more rigorous conditions. Classic methods for this deoxygenation include the Clemmensen reduction (using zinc-mercury amalgam in concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures).

Table 2: Reduction Products of this compound

| Reagent(s) | Reaction Type | Product | Product Class |

|---|---|---|---|

| Sodium borohydride (NaBH₄), Methanol (B129727) | Hydride Reduction | Bis(2,5-dichlorophenyl)methanol | Secondary Alcohol |

| Lithium aluminum hydride (LiAlH₄), then H₃O⁺ | Hydride Reduction | Bis(2,5-dichlorophenyl)methanol | Secondary Alcohol |

| Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | Clemmensen Reduction | Bis(2,5-dichlorophenyl)methane | Diarylalkane |

| Hydrazine (N₂H₄), Potassium hydroxide (KOH) | Wolff-Kishner Reduction | Bis(2,5-dichlorophenyl)methane | Diarylalkane |

This table outlines expected products based on established reduction methodologies.

Aromatic Ring Reactivity and Substitution Chemistry

The reactivity of the aromatic rings is heavily influenced by the substituents present: the two chlorine atoms and the electron-withdrawing carbonyl group. These groups generally deactivate the rings towards electrophilic attack and activate them towards nucleophilic attack.

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The substituents on the ring determine both the reaction rate and the position of the incoming electrophile (regioselectivity). youtube.comyoutube.comyoutube.com

In this compound, both the carbonyl group and the chlorine atoms are deactivating groups, meaning they decrease the rate of EAS compared to benzene. msu.edu

Carbonyl Group: This is a powerful deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position. youtube.com

Chlorine Atoms: Halogens are also deactivating due to their strong inductive effect but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion). youtube.comlibretexts.org

The combined effect makes the aromatic rings in this compound highly unreactive towards EAS. If a reaction were to be forced under harsh conditions, the regiochemical outcome would be determined by a competition between these directing effects. The positions C-4 and C-6 are activated by the chlorine atoms (ortho/para-directing) but deactivated by the carbonyl group. Position C-3 is meta to the carbonyl group and ortho to the C-2 chlorine, making it a potential, though still highly deactivated, site for substitution.

Table 3: Analysis of Regioselectivity for Electrophilic Attack

| Position on Ring | Directing Effect of Carbonyl | Directing Effect of C-2 Chlorine | Directing Effect of C-5 Chlorine | Overall Tendency |

|---|---|---|---|---|

| 3 | Meta (Favorable) | Ortho (Favorable) | Meta (Unfavorable) | Possible, but highly deactivated |

| 4 | Meta (Favorable) | Para (Favorable) | Ortho (Favorable) | Possible, but highly deactivated |

| 6 | Ortho (Unfavorable) | Ortho (Favorable) | Para (Favorable) | Unlikely due to steric hindrance and deactivation |

This table provides a qualitative analysis of the directing effects on one of the dichlorophenyl rings.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. wikipedia.orgpressbooks.pub The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

The rings of this compound are well-suited for SNAr reactions. The carbonyl group strongly withdraws electron density from the aromatic ring, particularly from the ortho and para positions, making the carbons attached to the chlorine atoms electrophilic enough to be attacked by strong nucleophiles. The chlorine atom at the C-2 position (ortho to the carbonyl) is significantly more activated than the chlorine at the C-5 position (meta to the carbonyl). Therefore, a nucleophile would preferentially attack the C-2 carbon, displacing the chloride ion.

Table 4: Predicted Regioselectivity in SNAr Reactions

| Nucleophile (Reagent) | Target Position | Expected Product |

|---|---|---|

| Sodium methoxide (NaOCH₃) | C-2 | (2-Methoxy-5-chlorophenyl)(2,5-dichlorophenyl)methanone |

| Ammonia (NH₃) | C-2 | (2-Amino-5-chlorophenyl)(2,5-dichlorophenyl)methanone |

| Sodium hydrosulfide (NaSH) | C-2 | (2-Mercapto-5-chlorophenyl)(2,5-dichlorophenyl)methanone |

This table shows the expected major monosubstitution products from SNAr reactions.

Photochemical Reactivity and Excited State Behavior

Like its parent compound benzophenone (B1666685), this compound is expected to exhibit rich photochemical reactivity. Upon absorption of ultraviolet (UV) light, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (¹n,π). This excited state is short-lived and efficiently undergoes intersystem crossing (ISC) to the more stable triplet state (³n,π). rsc.org The presence of chlorine atoms, which are heavy atoms, is known to enhance the rate of ISC through spin-orbit coupling.

The resulting triplet state has a diradical character (on the oxygen and carbonyl carbon) and is a potent hydrogen atom abstractor. nih.gov In the presence of a suitable hydrogen donor (R-H), such as an alcohol or an alkane, the triplet-state molecule can abstract a hydrogen atom to form a ketyl radical. This reactivity is the basis for the use of benzophenone derivatives as photoinitiators in polymerization reactions. The excited state can also participate in electron transfer processes or energy transfer to other molecules. rsc.org The specific excited-state dynamics, such as the lifetime of the triplet state and quantum yields of photoreactions, would be influenced by the electronic and steric effects of the dichloro-substitution pattern. rsc.org

Photo-induced Radical Formation and Reactions

The photochemistry of benzophenones is characterized by the reactivity of the carbonyl group. Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes a highly efficient process called intersystem crossing to form a more stable, long-lived triplet state (T₁). This triplet state has the character of a diradical, with unpaired electrons located on the carbonyl oxygen and carbon atoms.

This triplet diradical is a powerful hydrogen abstractor. In the presence of a suitable hydrogen donor (R-H), the excited this compound can abstract a hydrogen atom to form a ketyl radical and a new radical derived from the donor molecule.

General Mechanism of Photo-induced Hydrogen Abstraction:

Photoexcitation: (Cl₂C₆H₃)₂C=O + hν → (Cl₂C₆H₃)₂C=O* (S₁)

Intersystem Crossing: (Cl₂C₆H₃)₂C=O* (S₁) → (Cl₂C₆H₃)₂Ċ–O• (T₁)

Hydrogen Abstraction: (Cl₂C₆H₃)₂Ċ–O• (T₁) + R-H → (Cl₂C₆H₃)₂Ċ–OH + R•

The efficiency and rate of these reactions depend on the nature of the hydrogen donor and the reaction conditions. This reactivity is a cornerstone of photochemistry, where benzophenones are often used as photosensitizers to initiate radical-driven reactions, such as polymerizations or cross-linking processes. For instance, the addition of photosensitizers like 4,4'-dimethoxybenzophenone has been shown to alter the stereochemical outcomes and increase yields in certain photochemical reactions by facilitating energy transfer or radical generation. rsc.org

Benzophenones can also act as photosensitizers that promote the degradation of other co-existing organic pollutants in water. mdpi.com This occurs through the generation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH), or through direct energy transfer to the other molecules, leading to their decomposition. mdpi.com The triplet excited states of benzophenones play a major role in this sensitizing ability. mdpi.com

Mechanistic Studies of Photodegradation Pathways in Controlled Environments

The photodegradation of chlorinated aromatic compounds like this compound in the environment is a critical area of study. While specific mechanistic pathways for this exact compound are not extensively detailed in available literature, the degradation processes can be inferred from studies on related molecules, such as other dichlorophenols and benzophenone derivatives. researchgate.netelsevierpure.comumn.edu

Under UV irradiation, particularly in aqueous environments, several degradation pathways are possible:

Reductive Dechlorination: One of the most common photodegradation pathways for chlorinated aromatic compounds is the cleavage of the carbon-chlorine (C-Cl) bond. The absorption of UV light can provide the energy needed to homolytically cleave this bond, resulting in the formation of an aryl radical and a chlorine radical. The aryl radical can then abstract a hydrogen atom from the solvent (e.g., water) or another organic molecule to form a less chlorinated benzophenone. This process can occur stepwise, eventually leading to the complete dechlorination of the molecule.

Hydroxylation: In aqueous systems, photolysis can lead to the formation of highly reactive hydroxyl radicals (•OH), especially in the presence of dissolved organic matter. elsevierpure.com These radicals can attack the aromatic rings of this compound, leading to the addition of hydroxyl groups and the formation of dichlorohydroxyphenyl methanones. These hydroxylated intermediates are often more susceptible to further oxidation and ring-opening.

Intramolecular Cyclization: Photolysis of di-halogenated aromatic compounds can sometimes lead to intramolecular cyclization. For example, the photolysis of the antimicrobial agent triclosan, which contains two chlorinated phenyl rings linked by an ether bond, is known to produce 2,8-dichlorodibenzo-p-dioxin through the loss of HCl and subsequent ring closure. umn.edu A similar pathway could be hypothesized for this compound, potentially leading to the formation of chlorinated fluorenone derivatives, although such a reaction would be structurally constrained.

Studies on the degradation of Benzophenone-3 (a sunscreen agent) in water under UV/chlorination conditions have identified multiple transformation products resulting from electrophilic aromatic halogenation and reactions involving hydroxyl radicals. researchgate.netelsevierpure.com These studies underscore the complexity of degradation pathways, which can involve a series of chlorination, hydroxylation, and cleavage reactions.

Role as a Substrate or Ligand in Catalytic Systems

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

This compound, with its four reactive carbon-chlorine bonds, is a prime candidate to serve as a substrate for further functionalization using metal-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. The chlorine atoms on the aromatic rings can be selectively replaced with a wide variety of other functional groups.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgtcichemicals.com This reaction could be employed to replace the chlorine atoms of this compound with new aryl, heteroaryl, or alkyl groups, thereby creating complex, functionalized benzophenone derivatives. edu.krdmdpi.comnih.gov The reaction typically uses a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve selective substitution of one, two, three, or all four chlorine atoms.

Mizoroki-Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (like the C-Cl bonds in the target molecule) with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This would allow for the introduction of vinyl groups onto the benzophenone scaffold. These vinylated products can then be used in subsequent chemical transformations. The reaction conditions, choice of catalyst, and ligand are crucial for achieving high yields and selectivity. nih.govresearchgate.net

The table below illustrates hypothetical functionalization reactions of this compound using these established cross-coupling methods.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic Acid (C₆H₅B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Substitution of Cl with Phenyl groups |

| Suzuki-Miyaura Coupling | Methylboronic Acid (CH₃B(OH)₂) | PdCl₂(dppf) + Base (e.g., K₃PO₄) | Substitution of Cl with Methyl groups |

| Mizoroki-Heck Reaction | Styrene (C₆H₅CH=CH₂) | Pd(OAc)₂ + P(o-tolyl)₃ + Base (e.g., Et₃N) | Addition of Styrenyl groups |

| Mizoroki-Heck Reaction | Butyl Acrylate (CH₂=CHCO₂Bu) | Pd(OAc)₂ + Ligand + Base (e.g., NaOAc) | Addition of Acrylate groups |

Ligand Design and Coordination Chemistry Applications

While this compound itself is not a conventional ligand for coordination chemistry, its rigid benzophenone core makes it an attractive scaffold for the design of more complex ligands. The functionalization of its aryl rings, as described in the previous section, allows for the strategic placement of coordinating atoms (e.g., nitrogen, phosphorus, oxygen, or sulfur) that can bind to metal centers.

The core principle of ligand design involves creating molecules that can form stable complexes with metal ions, thereby modifying the metal's reactivity, stability, or catalytic activity. The benzophenone backbone can provide steric bulk and a defined three-dimensional structure, which are crucial for creating selective catalysts.

Potential Strategies for Ligand Synthesis:

Installation of Donor Groups: Through Suzuki-Miyaura or Buchwald-Hartwig amination reactions, coordinating moieties such as pyridyl, phosphinophenyl, or carboxyl groups could be attached to the phenyl rings in place of the chlorine atoms.

Creation of Bidentate or Pincer Ligands: By functionalizing adjacent positions on the same ring or positions on both rings, it is possible to synthesize bidentate (two-coordinating atoms) or pincer (three-coordinating atoms) ligands. These multidentate ligands form particularly stable chelate complexes with metals.

For example, replacing the chlorine atoms at the 2 and 2' positions with diphenylphosphine groups would create a bidentate phosphine ligand. The resulting molecule could coordinate to transition metals like palladium, rhodium, or nickel, forming complexes with potential applications in catalysis. The specific geometry and electronic properties of the resulting metal complex would be dictated by the structure of the benzophenone backbone. The field of coordination chemistry relies on the synthesis of such novel molecules to create coordination polymers and compounds with unique structural and electronic properties. mdpi.com

The table below outlines hypothetical ligand structures that could be synthesized from a this compound scaffold and their potential applications in coordination chemistry.

| Functional Group Introduced | Potential Ligand Type | Coordinating Atoms | Potential Metal Partners | Possible Applications |

|---|---|---|---|---|

| -PPh₂ (Diphenylphosphino) | Bidentate Phosphine | Phosphorus (P) | Pd, Ni, Rh, Pt | Homogeneous Catalysis (e.g., Cross-Coupling) |

| -Py (2-Pyridyl) | Bidentate Nitrogen Ligand | Nitrogen (N) | Ru, Fe, Co, Cu | Photocatalysis, Sensing |

| -COOH (Carboxylic Acid) | Polydentate Carboxylate | Oxygen (O) | Zn, Mo, Lanthanides | Metal-Organic Frameworks (MOFs) |

Computational and Theoretical Investigations of Bis 2,5 Dichlorophenyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles, providing insights that complement experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry for determining ground-state molecular geometries, including bond lengths and angles, as well as electronic properties. nih.govmdpi.com For Bis(2,5-dichlorophenyl)methanone, DFT calculations, likely using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the molecule's lowest energy conformation. mdpi.comresearchgate.net

The process involves optimizing the geometry to find the structure with the minimum energy. The resulting data would provide precise bond lengths (e.g., C-C, C=O, C-Cl) and bond angles, defining the three-dimensional shape of the molecule. The planarity and symmetry of the phenyl rings and the dihedral angle between them, influenced by the steric hindrance from the chlorine atoms, would be key findings. mdpi.com This structural information is foundational for understanding the molecule's physical and chemical properties.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from DFT calculations for related aromatic ketones. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C-CO-C | ~122° |

| Dihedral Angle | Phenyl-CO-Phenyl | Variable, depends on steric hindrance |

Frontier Molecular Orbital (FMO) theory is a critical tool for explaining the structure and reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov For this compound, the HOMO would likely be localized on the electron-rich phenyl rings and the LUMO on the carbonyl group and the C-Cl antibonding orbitals. The calculated energies of these orbitals would allow for the determination of global reactivity descriptors.

Table 2: Frontier Molecular Orbital Properties (Illustrative) This table shows typical parameters derived from HOMO-LUMO analysis. Values are representative and based on studies of similar molecules.

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Potential | µ = (EHOMO + ELUMO)/2 | Electron escaping tendency |

| Electrophilicity Index | ω = µ²/2η | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. uni-muenchen.deresearchgate.net

Typically, regions of negative electrostatic potential, shown in red or yellow, are rich in electrons and are susceptible to electrophilic attack. researchgate.net Regions of positive potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.net Green areas indicate neutral potential. researchgate.net

For this compound, an MEP analysis would predictably show a significant region of negative potential (red) around the electronegative oxygen atom of the carbonyl group, identifying it as the primary site for electrophilic interaction. researchgate.net The hydrogen atoms on the phenyl rings would exhibit positive potential (blue), while the regions around the chlorine atoms would also show complex potential distributions due to their electronegativity and lone pairs.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.orgwisc.edu The stability of the molecule is directly related to these interactions.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict and help interpret experimental spectra. cardiff.ac.uk

Theoretical vibrational spectroscopy is a powerful tool for assigning the vibrational modes observed in experimental Infrared (IR) and Raman spectra. nih.govcardiff.ac.uk By performing DFT calculations, a harmonic force field for the molecule can be computed, yielding the vibrational frequencies and their corresponding intensities. nih.gov

For this compound, a computational study would predict the wavenumbers for characteristic vibrations, such as the C=O stretching, C-Cl stretching, and various C-C and C-H vibrations of the phenyl rings. These calculated frequencies are often systematically scaled to correct for anharmonicity and other theoretical approximations, allowing for a direct and reliable comparison with experimental spectra. researchgate.net This combined experimental and theoretical approach enables an unambiguous assignment of the observed spectral bands. researchgate.netamericanpharmaceuticalreview.com

Table 3: Example of Vibrational Mode Assignments (Illustrative) This table demonstrates how calculated and experimental frequencies are correlated to assign vibrational modes, based on studies of related benzophenones and chlorinated aromatics.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O Stretch | Scaled value ~1660 | ~1665 (IR) | Strong, characteristic ketone stretch |

| C-Cl Stretch | Scaled value ~700-800 | ~700-800 (IR, Raman) | Characteristic halogen-carbon stretch |

| Aromatic C-H Stretch | Scaled value ~3050-3100 | ~3050-3100 (IR, Raman) | Stretching of C-H bonds on phenyl rings |

| Aromatic C=C Stretch | Scaled value ~1400-1600 | ~1400-1600 (IR, Raman) | In-plane ring stretching vibrations |

UV-Vis Absorption Spectra Simulation (TD-DFT)

The study of electronic transitions in molecules is facilitated by UV-Vis spectroscopy. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become standard for simulating UV-Vis absorption spectra. researchgate.netnih.gov TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. rsc.org These calculations provide the theoretical maximum absorption wavelengths (λmax) and the intensities of the absorption bands.

Simulated spectra are crucial for understanding the nature of electronic transitions, such as n→π* or π→π* transitions, and for assigning the bands observed in experimental spectra. rsc.org The choice of the functional and basis set in TD-DFT calculations is critical for achieving good agreement with experimental data. nih.gov

Despite the widespread application of TD-DFT in studying organic chromophores, a specific simulated UV-Vis absorption spectrum for this compound, including predicted λmax values and oscillator strengths, was not found in the surveyed scientific literature.

Table 2: Key Parameters from TD-DFT Calculations

| Parameter | Description |

| Excitation Energy (eV) | The energy difference between the ground and excited electronic states. |

| Wavelength (λmax, nm) | The wavelength at which maximum absorption occurs for a specific electronic transition. |

| Oscillator Strength (f) | A dimensionless quantity that represents the intensity of an electronic transition. |

Note: This table describes the typical output of a TD-DFT calculation and does not present data for this compound due to a lack of available studies.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Localization and Reaction Barrier Calculations

Computational chemistry offers profound insights into the mechanisms of chemical reactions by allowing for the localization of transition states and the calculation of reaction energy barriers. The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. Identifying the structure and energy of the transition state is fundamental to understanding the kinetics of a reaction.

Methods such as synchronous transit-guided quasi-Newton (STQN) or dimer methods are employed to locate transition state structures. Once located, frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, a key determinant of the reaction rate.

A detailed search of the chemical literature did not reveal any computational studies focused on the localization of transition states or the calculation of reaction barriers for reactions involving this compound.

Reaction Coordinate Analysis

Following the identification of a transition state, a reaction coordinate analysis, often through Intrinsic Reaction Coordinate (IRC) calculations, is performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This analysis confirms that the located transition state indeed connects the intended reactants and products.

The reaction coordinate itself represents the path of lowest energy from reactants to products and provides a detailed picture of the geometric changes that occur during the transformation. By visualizing the IRC, chemists can gain a deeper understanding of the bond-making and bond-breaking processes that define the reaction mechanism.

No specific studies performing reaction coordinate analysis for reactions of this compound were found in the available scientific literature.

Molecular Dynamics (MD) Simulations

Conformational Space Exploration and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and dynamic properties. In an MD simulation, the classical equations of motion are solved for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time.

For flexible molecules like this compound, which has rotational freedom around the bonds connecting the phenyl rings to the carbonyl group, MD simulations can explore the accessible conformational space. This allows for the identification of low-energy conformers and the investigation of the dynamics of conformational transitions. The conformation of benzophenone (B1666685) derivatives is known to be influenced by the substitution pattern on the phenyl rings.

While MD simulations are a standard tool for conformational analysis, specific studies applying this method to explore the conformational space and dynamic behavior of this compound have not been reported in the reviewed literature.

Simulation of Intermolecular Interactions and Aggregation Behavior (e.g., Crystal Lattice)

The prediction and understanding of the solid-state structure of molecules like this compound are crucial for controlling their physical and chemical properties. Computational methods have become indispensable tools for investigating the crystal lattice and the complex network of intermolecular interactions that govern the aggregation behavior of such molecules in the solid state. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies and principles can be inferred from studies on analogous substituted benzophenones and other organic molecular crystals.

The process of predicting a crystal structure, known as crystal structure prediction (CSP), involves generating a multitude of possible packing arrangements and ranking them based on their lattice energies. wikipedia.orgresearchgate.net This is a computationally intensive task due to the numerous degrees of freedom and the small energy differences, often just a few kJ/mol, that can exist between different polymorphic forms. wikipedia.orggoogle.com For molecules like this compound, the conformational flexibility of the two dichlorophenyl rings relative to the central carbonyl group adds another layer of complexity to the prediction of its crystal structure. bohrium.comacs.org

The stability of the crystal lattice of this compound would be determined by a variety of non-covalent interactions. Based on studies of similar halogenated and substituted benzophenones, the following interactions are expected to play a significant role:

Halogen Bonds: The chlorine atoms on the phenyl rings can act as halogen bond donors, interacting with electron-rich atoms like the oxygen of the carbonyl group. This type of interaction is known to be a significant directional force in the crystal engineering of halogenated organic compounds.

van der Waals Forces: Dispersive forces are fundamental to the packing of all molecules and would provide a substantial contribution to the lattice energy of this compound.

Computational tools such as Density Functional Theory (DFT) are employed to optimize the geometry of the molecule and to calculate the energies of different possible crystal packings. nih.gov For a more detailed analysis of the intermolecular interaction energies, methods like PIXEL calculations can be used. bohrium.comacs.org This method allows for the partitioning of the total interaction energy into its electrostatic, polarization, dispersion, and repulsion components for each pair of interacting molecules in the crystal lattice. Such a breakdown provides a quantitative understanding of the nature and strength of the forces holding the crystal together.

Simulations can also shed light on the potential for polymorphism in this compound. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and is influenced by the subtle balance of intermolecular forces. researchgate.netbohrium.comacs.org Computational screening can identify multiple crystal structures with very similar low energies, suggesting that different polymorphs might be accessible under different crystallization conditions. researchgate.net

The table below summarizes the key intermolecular interactions expected to be significant in the crystal lattice of this compound, based on computational studies of analogous systems.

| Interaction Type | Donor | Acceptor | Expected Significance |

| Halogen Bond | C-Cl | O=C | High |

| Hydrogen Bond | C-H (aromatic) | O=C | Moderate |

| π-π Stacking | Dichlorophenyl ring | Dichlorophenyl ring | Moderate to High |

| van der Waals | All atoms | All atoms | High |

Structure-Property Relationship (SPR) Studies in Analogous Systems

Structure-property relationship (SPR) studies are fundamental to understanding how the chemical structure of a molecule influences its physical, chemical, and biological properties. For this compound, insights into its properties can be gleaned from SPR studies on a variety of analogous systems, particularly other substituted benzophenones and halogenated aromatic compounds. These studies systematically vary the substituents on the aromatic rings and analyze the resulting changes in molecular conformation, electronic properties, and intermolecular interactions.

A key structural feature of benzophenones is the dihedral angle, or "twist," between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho-substituents and the electronic effects of conjugation between the rings and the central carbonyl group. nih.gov In this compound, the presence of chlorine atoms at both ortho-positions (positions 2 and 2' if we consider both rings) would be expected to induce a significant twist in the molecule to alleviate steric strain. Studies on other substituted benzophenones have shown that the magnitude of this twist angle can vary considerably, from around 38° to over 83°, depending on the nature and position of the substituents. nih.gov For instance, 2-amino-2',5-dichlorobenzophenone (B23164) exhibits a large ring twist of 83.72°. nih.gov This conformational aspect is critical as it influences the extent of electronic communication between the two rings and affects how the molecule packs in the solid state.

Furthermore, the introduction of halogen atoms can significantly impact the intermolecular interactions a molecule can form, which in turn affects its macroscopic properties like melting point and solubility. The ability of chlorine to participate in halogen bonding provides a directional and specific interaction that can influence crystal packing. bohrium.comacs.org The influence of chlorine substitution on biological activity is also a well-studied area. In many cases, the introduction of a chlorine atom into a molecule can enhance its biological activity, although this is highly dependent on the specific biological target and the position of the chlorine atom. eurochlor.org For example, in a series of benzophenone-type inhibitors of P-glycoprotein, the lipophilicity, which is influenced by halogenation, was found to be a key factor for their activity. acs.orgnih.gov

The table below presents a summary of expected structure-property relationships for this compound based on studies of analogous compounds.

| Property | Structural Feature | Influence of 2,5-Dichloro Substitution (Anticipated) |

| Molecular Conformation | Dihedral angle between phenyl rings | Increased twist angle due to steric hindrance from ortho-chlorine atoms. nih.gov |

| Electronic Properties | UV-Vis Absorption | Modulation of π→π* and n→π* transitions; potential shift in absorption maxima. scialert.net |

| Crystal Packing | Intermolecular Interactions | Introduction of C-Cl···O halogen bonding; influence on overall crystal lattice energy and polymorphism. bohrium.comacs.org |

| Biological Activity | Lipophilicity and Receptor Binding | Increased lipophilicity; potential for specific interactions with biological targets through halogen bonding. eurochlor.orgacs.org |

Advanced Applications and Role in Materials Science and Synthesis

Bis(2,5-dichlorophenyl)methanone as a Precursor in Polymer Chemistry

The utility of a molecule as a precursor in polymer science hinges on its ability to act as a monomer or to be chemically modified into one. While chlorinated aromatic compounds are valued for conferring properties like thermal stability and chemical resistance to polymers, specific documentation of this compound in this role is not prominent in current research.

There is no specific data available in the searched literature detailing the use of this compound as a direct precursor for the synthesis of functionalized polymers or copolymers. The synthesis of such polymers typically requires reactive sites on the precursor molecule that can participate in polymerization reactions. While the chlorine atoms on the phenyl rings could potentially undergo nucleophilic substitution reactions to introduce polymerizable groups, this specific pathway for this compound is not documented. For context, other chlorinated compounds, such as tetrachlorohydroquinone, have been successfully used to create high-performance polyesters and polycarbonates, demonstrating the viability of halogenated monomers in producing polymers with high thermal stability and chemical resistance.

The transformation of a stable compound into a specialty monomer is a key step in creating advanced materials. This often involves adding polymerizable functional groups like vinyl, acrylate, or epoxy moieties. There is no available research describing the conversion of this compound into a specialty monomer for advanced material applications. The development of monomers from this compound would likely require multi-step synthesis to introduce the necessary reactive groups, a process that has not been detailed in scientific literature.

Contributions to Advanced Organic Materials and Functional Systems

The application of organic molecules in functional systems like optoelectronics or as photoinitiators depends on their specific electronic and photochemical properties. While benzophenone (B1666685) derivatives are widely used in these areas, the specific contributions of this compound are not well-documented.

Molecules used in optoelectronics, such as chromophores for Organic Light-Emitting Diodes (OLEDs), typically possess extensive π-conjugated systems that facilitate light absorption and emission. While this compound contains aromatic rings, it lacks the extended conjugation characteristic of high-performance organic electronic materials. Research into advanced chromophores often focuses on structures like benzodifuran or dicyanomethylene-4H-pyran derivatives, which have significantly different electronic profiles. There is no evidence in the literature to suggest that this compound has been investigated or utilized as a material in OLEDs or other optoelectronic devices.

Benzophenone and its derivatives are well-known Type II photoinitiators. sigmaaldrich.com Upon absorption of UV light, the benzophenone is excited to a triplet state. This excited molecule can then abstract a hydrogen atom from a nearby molecule (like a polymer or monomer), generating a free radical that initiates the polymerization process. google.com

Given its structure as a substituted benzophenone, it is plausible that this compound could function as a photoinitiator or photosensitizer. The chlorine substituents would influence its photochemical properties, such as absorption wavelength and excited-state reactivity. However, specific studies detailing its efficiency, mechanism, or application in photopolymerization are absent from the scientific literature. Commercially utilized photoinitiators are typically other derivatives, such as alkoxybenzophenones or acylphosphine oxides, which have been optimized for high reactivity and solubility in specific formulations. google.com

Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, or metal coordination. The design of building blocks for these architectures requires specific functional groups that can direct these interactions. This compound lacks the common functional groups (e.g., hydrogen bond donors/acceptors like carboxylic acids or amides, or strong metal-coordinating sites like pyridyl groups) that are typically used to create complex supramolecular assemblies. Consequently, there is no research available that describes its use as a building block in this field.

Role as a Key Synthetic Intermediate for Complex Molecules

The potential of this compound as a key intermediate in the synthesis of complex molecules stems from the reactivity of its carbonyl group and the presence of dichlorinated phenyl rings. These features, in theory, allow for a variety of chemical transformations that could lead to the formation of larger, more intricate molecular architectures. However, it is important to note that specific, documented examples of its use in this capacity are not readily found in the surveyed scientific literature.

Theoretically, the structure of this compound could lend itself to the synthesis of polycyclic aromatic compounds (PACs) and heterocyclic compounds. The carbonyl group is a common starting point for cyclization reactions. For instance, intramolecular or intermolecular condensation reactions, potentially catalyzed by strong acids or bases, could lead to the formation of new ring systems. The chlorine atoms on the phenyl rings could also, in principle, participate in or direct cyclization reactions, although such applications for this specific molecule are not documented.

The synthesis of heterocyclic compounds often involves the reaction of a ketone with a reagent containing two different nucleophilic atoms. For example, reactions with compounds containing both a nitrogen and a sulfur atom, or a nitrogen and an oxygen atom, could theoretically lead to the formation of five- or six-membered heterocyclic rings incorporating the carbonyl carbon of this compound. While these are standard strategies in organic synthesis, their specific application to this compound is not described in the available research.